molecular formula C17H11ClF3NO3 B2397469 N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 627889-81-0

N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2397469
CAS No.: 627889-81-0
M. Wt: 369.72
InChI Key: XLYLEURJKJTYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic carboxamide derivative featuring a benzopyran core substituted with a 3-chloro-4-(trifluoromethyl)phenyl group. The compound’s structure is characterized by a fused bicyclic system (benzopyran) and a trifluoromethyl-chloro aromatic substituent, which likely enhances its lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO3/c18-13-8-10(5-6-12(13)17(19,20)21)22-15(23)14-7-9-3-1-2-4-11(9)16(24)25-14/h1-6,8,14H,7H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYLEURJKJTYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and precise temperature control systems ensures consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. For instance, coumarin derivatives have been investigated for their effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Activity
A study demonstrated that certain coumarin analogues exhibited significant antibacterial activity against Gram-positive bacteria, showing maximum inhibition percentages of 7.75% to 8.94% against Staphylococcus aureus at a concentration of 32 µg/mL . The structure of these compounds suggests that modifications like the trifluoromethyl group enhance their biological activity.

Anticancer Potential

The compound's structure allows it to interact with biological targets relevant to cancer therapy. Research on Mannich bases derived from similar structures has shown promising results in inhibiting cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
Mannich bases related to this compound were evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7). Certain derivatives demonstrated IC50 values lower than 2 µg/mL, indicating potent cytotoxicity . The presence of electron-withdrawing groups like chlorine and trifluoromethyl was found to be crucial for enhancing anticancer activity.

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various chemical routes, often involving the formation of key intermediates that facilitate the introduction of functional groups essential for its biological activity.

Synthesis Overview
The synthesis typically involves the reaction of substituted phenyl acetic acids with other reagents under specific conditions to yield the desired benzopyran derivatives. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity and biological activity .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with other related compounds is necessary.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo...StructureModerate against S. aureusIC50 < 2 µg/mL in MCF-7
Coumarin Derivative AStructureHigh against E. coliIC50 < 5 µg/mL in HepG2
Coumarin Derivative BStructureLow against C. albicansIC50 < 10 µg/mL in SK-LU-1

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several derivatives documented in the Enamine Ltd. Building Blocks Catalogue () and pesticide-related compounds (). Below is a comparative analysis of molecular features and inferred properties:

Table 1: Structural Comparison of Selected Carboxamide Derivatives
Compound Name (CAS/EN Number) Core Structure Substituents Molecular Weight Potential Applications/Notes
N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide Benzopyran 3-Cl, 4-CF₃ 367.75 (calc.) Likely agrochemical/pharmaceutical research (inferred from )
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride (EN300-26675688) Benzofuran 4-aminomethyl, 2-F 413.87 Modified solubility (HCl salt); possible CNS or enzyme-targeting applications
N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride (EN300-26675187) Spirocyclic 3-Cl, aminoethyl 340.90 Enhanced rigidity from spirocyclic core; potential kinase inhibition
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 3,5-Cl; 2,4-F 463.97 Insect growth regulator (chitin synthesis inhibitor)

Key Structural Differences and Implications

  • Core Heterocycles : The benzopyran core in the target compound differs from benzofuran (Table 1) and quinazoline () derivatives. Benzopyran’s fused oxygen-containing ring may confer distinct electronic properties compared to benzofuran’s oxygen in a five-membered ring.
  • Substituent Positioning: The 3-chloro-4-(trifluoromethyl) group on the phenyl ring contrasts with the 2-fluoro-4-aminomethyl substituent in EN300-26675686. Trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, while amino groups may improve solubility .
  • Salt Forms : Several analogs (e.g., EN300-26675187) are hydrochloride salts, which likely improve aqueous solubility compared to the free base form of the target compound .

Research Tools and Structural Elucidation

The structural determination of such compounds often relies on crystallographic software like SHELX and SIR97 . For example, SHELXL is widely used for refining small-molecule structures, while SIR97 integrates direct methods for phase determination. These tools enable precise analysis of substituent effects on molecular conformation .

Limitations and Knowledge Gaps

The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or thermodynamic properties. Comparative assessments are thus based on structural analogies rather than direct experimental findings. Further studies using tools like WinGX () or ORTEP-3 () could elucidate crystallographic details and intermolecular interactions.

Biological Activity

N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity based on current research findings, including its effects on various enzymes and its antimicrobial properties.

Chemical Structure and Properties

The compound can be described by the following chemical formula and structure:

  • Molecular Formula : C18H11ClF3N2O2
  • IUPAC Name : this compound

Enzyme Inhibition

Recent studies have indicated that derivatives of benzopyran compounds exhibit significant enzyme inhibition properties. For example, compounds similar to N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results showed moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity against various bacterial strains. In a study focusing on trifluoromethyl phenyl derivatives, certain compounds exhibited low minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus, indicating their potential as effective antibacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)Activity Level
Compound AS. aureus8Highly Potent
Compound BEnterococcus faecalis16Moderate
Compound CEscherichia coli>100Low

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to assess the safety profile of the compound against human cell lines. The results indicated that while some derivatives showed cytotoxic effects, others maintained low toxicity levels, suggesting a favorable therapeutic index .

Study on Cholinesterase Inhibition

In a comprehensive study, a series of benzopyran derivatives were synthesized and evaluated for their inhibitory effects on AChE and BuChE. The most active compounds showed IC50 values significantly lower than those of standard inhibitors like rivastigmine, highlighting their potential as novel therapeutic agents in treating Alzheimer's disease .

Antimicrobial Efficacy Against Biofilms

Another research focused on the ability of certain trifluoromethyl phenyl derivatives to inhibit biofilm formation in Staphylococcus aureus. The compounds not only inhibited growth but also disrupted existing biofilms, showcasing their dual action against bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.